2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but it is thought to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzylidene-3-methyl-2-thioxothiazolidin-4-one: Known for its antioxidant and tyrosinase inhibitory activities.
5-(4-Hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Exhibits similar biological activities.
Uniqueness
2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid stands out due to its unique combination of a thiazolidinone ring with a propanoic acid moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13NO4S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-8(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-10(6-9)19-2/h3-8H,1-2H3,(H,17,18)/b11-7- |
InChI Key |
FJIUKWTXHQDLEI-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Origin of Product |
United States |
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